4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-ethoxy-N-ethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-12-8-6-10(16-4-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTPMIRSLYSXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681504 | |
| Record name | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-88-0 | |
| Record name | 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 4 Bromo 5 Ethoxy N Ethyl 2 Nitroaniline
Retrosynthetic Analysis and Identification of Precursor Molecules
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a logical forward synthesis. For 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, the analysis involves several key disconnections.
A primary retrosynthetic approach identifies 3-ethoxyaniline (B147397) as a logical precursor. This starting material already contains two of the required functionalities in the correct meta relationship. The synthesis would then proceed by introducing the remaining groups in a specific order. The key bond disconnections are:
C-N (ethyl group): Disconnecting the ethyl group from the aniline (B41778) nitrogen suggests an N-alkylation reaction on a secondary aniline precursor.
C-Br (bromo group): Disconnecting the bromine atom points to an electrophilic aromatic bromination.
C-NO2 (nitro group): Disconnecting the nitro group indicates an electrophilic aromatic nitration step.
Based on the directing effects of the substituents, a plausible forward synthesis starting from 3-ethoxyaniline would be:
N-ethylation of 3-ethoxyaniline to form 3-ethoxy-N-ethylaniline.
Nitration of 3-ethoxy-N-ethylaniline. The strongly activating N-ethylamino and ethoxy groups would direct the electrophilic nitronium ion (NO₂⁺) to the C2 position, which is ortho to the amine and para to the ethoxy group.
Bromination of the resulting 5-ethoxy-N-ethyl-2-nitroaniline. The combined ortho, para-directing influence of the N-ethyl and ethoxy groups would direct the incoming bromine to the C4 position, the most activated available site.
An alternative route could involve introducing the bromine and nitro groups onto a different precursor before the final N-ethylation step. For example, starting with 4-bromo-5-ethoxy-2-nitroaniline (B567769) and performing the N-alkylation as the final step is also a viable strategy. The choice of pathway often depends on the commercial availability of precursors, reaction yields, and ease of purification at each stage.
Exploration of Individual Synthetic Steps and Their Optimization
The successful synthesis of this compound hinges on the careful execution and optimization of each reaction step.
Regioselective Nitration of Aromatic Precursors
The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The regioselectivity is controlled by the existing substituents. For a precursor such as 3-ethoxy-N-ethylaniline , both the N-ethylamino group (-NHEt) and the ethoxy group (-OEt) are strong activating, ortho-, para-directors. Their combined influence strongly favors substitution at the C2, C4, and C6 positions. The C2 position is particularly activated as it is ortho to the -NHEt group and para to the -OEt group.
Standard nitration conditions involve a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). However, direct nitration of anilines can be problematic, often leading to oxidation and the formation of tarry by-products. researchgate.net A common strategy to circumvent this is the protection of the amino group, for instance, by acetylation. More modern and milder methods are continuously being developed. For example, copper-catalyzed nitration using a single equivalent of nitric acid offers a greener alternative to harsh acidic conditions. chemistryviews.org Photocatalytic nitration using riboflavin (B1680620) tetraacetate as an organic photoredox catalyst and sodium nitrite (B80452) as the NO₂ source represents another advanced, acid-free method. acs.org
| Method | Reagents | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Classical Nitration | HNO₃ / H₂SO₄ | Acetic Acid, 0-5 °C | Well-established, high yield but generates significant acid waste. ulisboa.pt | ulisboa.pt |
| Copper-Catalyzed Nitration | HNO₃, Cu(OTf)₂ (catalyst) | Acetonitrile, 80 °C | Milder conditions, avoids strong acids, water is the only byproduct. chemistryviews.org | chemistryviews.org |
| Photocatalytic Nitration | NaNO₂, Riboflavin Tetraacetate | Visible light, Room temp. | Acid-free, uses aerial oxygen as terminal oxidant. acs.org | acs.org |
Selective Bromination Techniques for Aromatic Rings
Bromination is also an electrophilic aromatic substitution. In the intermediate 5-ethoxy-N-ethyl-2-nitroaniline , the ring is highly activated towards electrophilic attack. The N-ethyl and ethoxy groups strongly direct to the C4 position (ortho to both), while the deactivating nitro group directs meta to itself (also C4). This confluence of directing effects makes the bromination at C4 highly selective.
Common brominating agents include molecular bromine (Br₂) in a solvent like acetic acid or dichloromethane (B109758) (DCM), or N-bromosuccinimide (NBS), which is a solid and easier to handle than liquid bromine. The reaction with Br₂ may require a Lewis acid catalyst like iron(III) bromide (FeBr₃) for less activated rings, but it is often unnecessary for highly activated substrates like substituted anilines.
| Method | Reagent | Solvent/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Molecular Bromine | Br₂ | Dichloromethane (DCM) or Acetic Acid, 0-25 °C | Highly effective for activated rings; catalyst may not be needed. | |
| N-Bromosuccinimide | NBS | Acetonitrile or DMF | Solid reagent, safer to handle than Br₂. | |
| Solvent-Free Bromination | NBS on Alumina (B75360) (Al₂O₃) | Solid-state grinding, Room temp. | Green method, avoids bulk solvents, often rapid. researchgate.net | researchgate.net |
Etherification Protocols for Ethoxy Moiety Introduction
Should the synthesis start from a phenolic precursor, such as 3-amino-4-bromophenol, the introduction of the ethoxy group would be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an ethyl electrophile, typically ethyl iodide or ethyl bromide, in an Sₙ2 reaction. masterorganicchemistry.com
Common bases used for the deprotonation step include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.com
| Base | Alkylating Agent | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Ethyl Iodide (C₂H₅I) | Dimethylformamide (DMF) | 80-100 °C | Common, effective, and relatively mild base. | |
| Sodium Hydride (NaH) | Ethyl Bromide (C₂H₅Br) | Tetrahydrofuran (THF) | Room temp. to reflux | Strong, irreversible base; byproduct is H₂ gas. masterorganicchemistry.com | masterorganicchemistry.com |
N-Alkylation Strategies for Aniline Nitrogen
The introduction of the ethyl group onto the aniline nitrogen can be accomplished by reacting the aniline with an ethyl halide. To ensure mono-alkylation and prevent the formation of tertiary amines, reaction conditions must be carefully controlled, often by using a specific molar ratio of the reactants. A patent for the synthesis of the related m-ethoxy-N,N-diethylaniline describes using ethyl chloride in an autoclave at elevated temperature and pressure. google.com
Modern catalytic methods provide milder and more selective alternatives. The "borrowing hydrogen" strategy, often using ruthenium or iridium catalysts, allows for the N-alkylation of amines with alcohols (in this case, ethanol), with water being the only byproduct. rsc.org Enzymatic N-alkylation using reductive aminases is also an emerging green alternative. acs.org
| Method | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Direct Alkylation | Ethyl Halide (e.g., C₂H₅Cl) | High Temp/Pressure (Autoclave) | Can achieve di-alkylation; requires robust equipment. google.com | google.com |
| Catalytic (Borrowing Hydrogen) | Ethanol (B145695), Ru-catalyst | Toluene, reflux | High atom economy, uses alcohols instead of halides. rsc.org | rsc.org |
| Enzymatic Reductive Amination | Aldehyde/Ketone, Reductive Aminase, NADPH cofactor | Aqueous buffer, ~30 °C | High selectivity, mild aqueous conditions. acs.org | acs.org |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a complex molecule like this compound offers several opportunities to apply these principles.
Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For instance, the catalytic N-alkylation using ethanol has a higher atom economy than a classical reaction with ethyl halide that generates a salt byproduct. Similarly, catalytic nitration is superior to the classical HNO₃/H₂SO₄ method which generates large volumes of acid waste. rsc.org
Use of Less Hazardous Chemical Syntheses: Traditional methods for nitration (strong acids) and bromination (liquid bromine) involve highly corrosive and toxic reagents. Greener alternatives significantly improve safety.
Nitration: Photocatalytic and copper-catalyzed methods avoid the need for concentrated sulfuric acid. chemistryviews.orgacs.org
Bromination: Using a solid, stable source of bromine like NBS is safer than handling volatile and corrosive Br₂. Solvent-free bromination using NBS on a solid support like alumina further reduces hazard exposure. researchgate.net Another approach is the in situ generation of bromine from a bromide/bromate mixture in water, which avoids transporting and handling liquid bromine. chemindigest.com
Safer Solvents and Auxiliaries: Many classical organic reactions use volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives.
Etherification: The development of Williamson synthesis protocols in aqueous media using surfactants or under solvent-free conditions represents a significant green improvement over using polar aprotic solvents like DMF or DMSO. researchgate.netresearchgate.net
Reduction: In the synthesis of aniline precursors, the reduction of a nitro group can be performed using zinc metal in water, a much safer and more environmentally benign system than many traditional reducing agents. rsc.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled. The aforementioned catalytic methods for nitration and N-alkylation are prime examples. chemistryviews.orgrsc.org The use of biocatalysis, employing enzymes like reductive aminases, offers reactions under very mild, aqueous conditions with exceptional selectivity, representing an ideal green chemistry approach. nih.gov
By integrating these green principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Ethoxyaniline |
| 3-Ethoxy-N-ethylaniline |
| 5-Ethoxy-N-ethyl-2-nitroaniline |
| 4-Bromo-5-ethoxy-2-nitroaniline |
| 3-Amino-4-bromophenol |
| Nitric Acid |
| Sulfuric Acid |
| Sodium Nitrite |
| Riboflavin Tetraacetate |
| Molecular Bromine |
| N-Bromosuccinimide (NBS) |
| Ethyl Iodide |
| Ethyl Bromide |
| Ethyl Chloride |
| Potassium Carbonate |
| Sodium Hydride |
| Ethanol |
Efficiency and Scalability Assessments of Proposed Synthetic Routes
A plausible and efficient synthetic pathway to this compound can be envisioned in two key stages: first, the synthesis of the precursor, 4-Bromo-5-ethoxy-2-nitroaniline, followed by its N-ethylation. The assessment of this proposed route's efficiency and scalability relies on analyzing each constituent step.
Stage 1: Synthesis of the Precursor 4-Bromo-5-ethoxy-2-nitroaniline
The synthesis of the intermediate, 4-Bromo-5-ethoxy-2-nitroaniline, can be approached from commercially available starting materials. One logical precursor is 3-ethoxy-4-bromoaniline. The key transformation is the selective nitration at the C2 position of the benzene (B151609) ring.
Route 1: Nitration of 3-ethoxy-4-bromoaniline
This approach involves the direct nitration of 3-ethoxy-4-bromoaniline. The ethoxy group is an ortho-, para-directing group, and the amino group is also an ortho-, para-director. However, under strongly acidic nitrating conditions, the amino group will be protonated to form an ammonium (B1175870) salt, which is a meta-directing group. This interplay of directing effects is crucial for achieving the desired regioselectivity.
A typical procedure for the nitration of a substituted aniline involves the use of a mixture of nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity and minimize side product formation.
Table 1: Proposed Synthesis of 4-Bromo-5-ethoxy-2-nitroaniline
| Step | Reaction | Reagents and Conditions | Anticipated Yield | Scalability Considerations |
| 1 | Nitration | 3-ethoxy-4-bromoaniline, HNO₃, H₂SO₄, low temperature (e.g., 0-10 °C) | Moderate to Good (60-80%) | The reaction is exothermic and requires careful temperature control, which can be challenging on a large scale. The use of concentrated acids necessitates specialized corrosion-resistant reactors. Work-up involves quenching in ice-water, which can be volume-intensive at scale. |
Stage 2: N-Ethylation of 4-Bromo-5-ethoxy-2-nitroaniline
Once the precursor is obtained, the final step is the introduction of the ethyl group onto the amino nitrogen. There are several methods to achieve this N-alkylation.
Route 2a: Direct N-Ethylation with an Ethyl Halide
A common method for N-alkylation is the reaction of the amine with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. The base is required to neutralize the hydrohalic acid formed during the reaction.
Route 2b: Reductive Amination
A more controlled and often higher-yielding method for the synthesis of secondary amines is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comfrontiersin.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgorganic-chemistry.org This method often provides higher selectivity for mono-alkylation compared to direct alkylation with alkyl halides, thereby reducing the formation of the tertiary amine byproduct. masterorganicchemistry.com
Recent advancements have also explored visible-light-induced N-alkylation reactions, which offer a more environmentally friendly approach by avoiding the use of metal catalysts and strong bases, and have shown potential for scalability. nih.gov
Table 2: Proposed N-Ethylation of 4-Bromo-5-ethoxy-2-nitroaniline
| Step | Reaction | Reagents and Conditions | Anticipated Yield | Scalability Considerations |
| 2a | Direct N-Ethylation | 4-Bromo-5-ethoxy-2-nitroaniline, ethyl iodide, a base (e.g., K₂CO₃ or NaH), a polar aprotic solvent (e.g., DMF or acetonitrile) | Moderate (50-70%) | The potential for over-alkylation to the tertiary amine can reduce the yield of the desired product. The use of volatile and flammable solvents requires appropriate safety infrastructure for large-scale operations. |
| 2b | Reductive Amination | 4-Bromo-5-ethoxy-2-nitroaniline, acetaldehyde, a reducing agent (e.g., NaBH₄ or NaBH(OAc)₃), a suitable solvent (e.g., methanol (B129727) or dichloroethane) | Good to Excellent (75-95%) | This method generally offers better control and higher selectivity. The use of borohydride reagents requires careful handling due to their reactivity with water and protic solvents. The process is generally amenable to scaling up with appropriate process controls. |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 5 Ethoxy N Ethyl 2 Nitroaniline
Single Crystal X-ray Diffraction Studies for Molecular Geometry, Conformation, and Crystal Packing
There is no publicly available single-crystal X-ray diffraction data for 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. Consequently, information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles cannot be provided. Furthermore, an analysis of its molecular conformation, crystal packing, and any intermolecular interactions, such as hydrogen bonding or π-stacking, as determined by this technique, is not possible at this time.
Detailed Vibrational Spectroscopic Analysis (FTIR and Raman)
A detailed experimental vibrational spectroscopic analysis, including both Fourier-transform infrared (FTIR) and Raman data, for this compound has not been reported in the available scientific literature.
Assignment of Characteristic Functional Group Frequencies
Without experimental spectra, a definitive assignment of characteristic vibrational frequencies for the functional groups present in this compound (such as the N-H, C-H, C=C aromatic, NO₂, C-O, and C-Br vibrations) cannot be compiled.
Investigation of Inter- and Intra-molecular Hydrogen Bonding Interactions
An investigation into the specific inter- and intra-molecular hydrogen bonding interactions within this compound, typically observed through shifts in vibrational frequencies (e.g., N-H stretching), is precluded by the absence of experimental FTIR and Raman data.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics
Comprehensive 1D and 2D NMR spectroscopic data for this compound are not available in the public domain.
1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis
Specific chemical shifts (δ) and coupling constants (J) for the proton (¹H) and carbon-13 (¹³C) nuclei of this compound have not been published. Therefore, a detailed analysis of its molecular structure based on these parameters cannot be performed.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Proximity and Connectivity
As no 2D NMR spectra (including COSY, HSQC, HMBC, and NOESY) have been reported for this compound, an in-depth analysis of its structural connectivity and spatial proximities of atoms is not feasible.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions of parent ions and their fragments. In the analysis of this compound, HRMS plays a crucial role in mapping its fragmentation pathways under ionization, typically through electron ionization (EI). The resulting mass spectrum provides a fingerprint of the molecule, with each peak corresponding to a specific charged fragment. By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed understanding of the molecule's stability and the hierarchical cleavage of its chemical bonds can be achieved.
The fragmentation of this compound is governed by the presence of several key functional groups: the nitro group (-NO₂), the bromine atom (-Br), the N-ethylamino group (-NHCH₂CH₃), and the ethoxy group (-OCH₂CH₃). The stability of the aromatic ring and the influence of these substituents dictate the primary fragmentation routes.
The initial event in EI-MS is the removal of an electron to form the molecular ion [M]⁺•. Due to the presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet, [M]⁺• and [M+2]⁺•, of similar intensity.
Key fragmentation pathways for this compound are proposed based on established fragmentation patterns of related substituted anilines and nitroaromatic compounds. A primary fragmentation step for N-alkylanilines is the α-cleavage of the N-alkyl group. For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium cation.
Another significant fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as a nitro radical (•NO₂) or as nitric oxide (NO) followed by the loss of a hydroxyl radical (•OH). The presence of the ortho-nitro group can also lead to rearrangement reactions, a phenomenon known as the "ortho effect," which can result in the elimination of neutral molecules like H₂O.
The ethoxy group can undergo fragmentation through the loss of an ethyl radical (•CH₂CH₃) or through the elimination of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible. Cleavage of the bromine atom as a radical (•Br) is also a possible fragmentation pathway.
Detailed analysis of the high-resolution mass spectrum allows for the assignment of elemental compositions to each fragment ion, confirming the proposed fragmentation mechanisms. The relative abundances of these fragment ions provide insights into the stability of the different ions and the lability of the various bonds within the molecule.
The following table summarizes the proposed major fragment ions of this compound based on HRMS analysis.
| Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| [C₁₁H₁₄BrN₂O₃]⁺• | - | Molecular Ion |
| [C₁₀H₁₁BrN₂O₃]⁺ | •CH₃ | α-cleavage of the N-ethyl group |
| [C₁₁H₁₄BrN₂O]⁺• | •NO₂ | Loss of the nitro group |
| [C₉H₁₀BrN₂O₃]⁺• | C₂H₄ | Loss of ethylene from the ethoxy group |
| [C₁₁H₁₄N₂O₃]⁺ | •Br | Loss of the bromine atom |
| [C₉H₁₁BrN₂O₂]⁺ | •CH₂CH₃ | Loss of the ethyl group from the ethoxy substituent |
| [C₁₀H₁₂BrNO₂]⁺ | •CHO | Rearrangement and loss from the ethoxy group |
Reactivity Profiles and Mechanistic Investigations of 4 Bromo 5 Ethoxy N Ethyl 2 Nitroaniline
Nucleophilic Aromatic Substitution Reactions at the Bromine Position
The bromine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.
Research has shown that similar 4-halo-2-nitroaniline systems readily undergo SNAr reactions. For instance, in related substrates, the fluorine atom is displaced by an ethoxy group from sodium ethoxide, a reaction that proceeds due to the stabilization of the Meisenheimer intermediate by the ortho-nitro group. mdpi.com While specific studies detailing the nucleophilic substitution at the bromine position of 4-bromo-5-ethoxy-N-ethyl-2-nitroaniline are not extensively documented in the reviewed literature, the principles of SNAr strongly suggest its susceptibility to such reactions. The reaction would involve the attack of a nucleophile at the carbon bearing the bromine, followed by the departure of the bromide ion.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions This table is based on established principles of SNAr on analogous compounds.
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 5-Ethoxy-N-ethyl-4-methoxy-2-nitroaniline |
| Amine | Piperidine | 5-Ethoxy-N-ethyl-2-nitro-4-(piperidin-1-yl)aniline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Ethoxy-N-ethyl-2-nitro-4-(phenylthio)aniline |
Reactivity of the Nitro Group: Reduction Pathways and Derivative Formation
The nitro group is a key functional handle, most commonly undergoing reduction to form the corresponding primary amine. This transformation is fundamental for the synthesis of various heterocyclic systems and other derivatives. The reduction of the nitro group in this compound would yield 4-bromo-5-ethoxy-N1-ethylbenzene-1,2-diamine.
Commonly employed methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction using reagents like tin(II) chloride (SnCl2) in acidic medium or sodium dithionite (B78146) (Na2S2O4). mdpi.comnih.gov The choice of reducing agent can be critical to avoid side reactions, such as hydrodebromination (removal of the bromine atom), which can occur under certain catalytic hydrogenation conditions.
Table 2: Common Reduction Methods for Nitroanilines
| Reagent/Catalyst | Conditions | Typical Outcome |
|---|---|---|
| H₂, Pd/C | Methanol (B129727), 4 atm | High-yield reduction to the diamine. mdpi.com |
| SnCl₂, HCl | Ethanol (B145695), Reflux | Effective for nitro group reduction in the presence of sensitive groups. |
| Na₂S₂O₄ | Aqueous/Organic Biphasic System | Mild reduction conditions suitable for various substrates. |
| Fe, NH₄Cl | Ethanol/Water, Reflux | A classic and cost-effective method for nitro reduction. |
The resulting 1,2-diamine is a crucial precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic compounds through condensation reactions with carboxylic acids, aldehydes, or 1,2-dicarbonyl compounds.
Reactivity of the Aniline (B41778) Nitrogen and its Derivatives
The secondary amine (N-ethylamino group) in the molecule can undergo a range of reactions typical for anilines, such as acylation and alkylation. However, its reactivity is tempered by the electronic and steric environment. The electron-withdrawing effect of the ortho-nitro group decreases the nucleophilicity of the amine, while the flanking ethoxy and bromo substituents provide steric hindrance.
Acylation, for instance with acetyl chloride or acetic anhydride, would lead to the corresponding N-acetyl derivative, N-(4-bromo-5-ethoxy-2-nitrophenyl)-N-ethylacetamide. Such reactions are typically performed in the presence of a base to neutralize the acid byproduct. Further alkylation is also conceivable but may require more forcing conditions due to the already present ethyl group and the electronically deactivated nature of the nitrogen.
Electrophilic Aromatic Substitution Studies on the Substituted Phenyl Ring
Electrophilic aromatic substitution (EAS) on the ring of this compound is significantly disfavored. The benzene (B151609) ring is highly deactivated due to the presence of two strong deactivating groups: the nitro group (-NO₂) and the bromine atom (-Br). byjus.com Although the N-ethylamino and ethoxy groups are activating and ortho-, para-directing, the only available positions for substitution (C-3 and C-6) are sterically hindered and electronically influenced by the existing substituents.
The position C-6 is ortho to the bulky N-ethylamino group and meta to the nitro group. The position C-3 is ortho to both the nitro group and the ethoxy group. The strong deactivating character of the nitro group generally overrides the activating effects of the amine and ether groups, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation highly unlikely to proceed under standard conditions. Any attempts would likely require harsh conditions that could lead to degradation of the molecule rather than selective substitution.
Exploration of Cyclization and Rearrangement Reactions
The structure of this compound is well-suited for intramolecular cyclization reactions, particularly after modification of the primary functional groups. The most prominent pathway involves the reduction of the nitro group to an amine, generating a 1,2-diamine intermediate as discussed in section 4.2.
This in-situ generated or isolated diamine, 4-bromo-5-ethoxy-N1-ethylbenzene-1,2-diamine, is a versatile precursor for heterocycle synthesis. For example, reaction with formic acid or its derivatives would lead to the formation of 6-bromo-5-ethoxy-1-ethyl-1H-benzimidazole. Using other carboxylic acids or their equivalents would yield 2-substituted benzimidazoles.
Table 3: Potential Cyclization Reactions from the Diamine Intermediate
| Reagent | Resulting Heterocycle |
|---|---|
| Formic Acid (HCOOH) | 6-Bromo-5-ethoxy-1-ethyl-1H-benzimidazole |
| Acetic Anhydride ((CH₃CO)₂O) | 6-Bromo-5-ethoxy-1-ethyl-2-methyl-1H-benzimidazole |
| Cyanogen Bromide (BrCN) | 2-Amino-6-bromo-5-ethoxy-1-ethyl-1H-benzimidazole |
| Glyoxal (B1671930) (CHOCHO) | 6-Bromo-7-ethoxy-5-ethyl-5H-quinoxaline |
These cyclization reactions are powerful tools for building complex molecular architectures from the relatively simple nitroaniline starting material.
Catalytic Transformations Involving this compound as a Substrate
The aryl bromide functionality is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position, significantly enhancing the molecular complexity.
Common catalytic transformations include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base to form a C-C bond. This would yield 5'-ethoxy-N-ethyl-2'-nitro-[1,1'-biphenyl]-4-amine.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (e.g., morpholine) to form a new C-N bond, replacing the bromine.
Heck-Mizoroki Reaction: Coupling with an alkene (e.g., styrene) under palladium catalysis to form a C-C double bond at the C-4 position.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne (e.g., phenylacetylene) to install an alkyne moiety.
These reactions are highly valuable as they are generally tolerant of the other functional groups on the ring, including the nitro and N-ethylamino moieties, allowing for selective modification of the aryl bromide. Recent advances have also demonstrated that under specific catalytic conditions, the nitro group itself can be used as a leaving group in cross-coupling reactions, although this is less common than transformations involving the aryl halide. nih.gov
Table 4: Representative Catalytic Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Aryl Amine |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl Alkyne |
Computational Chemistry and Theoretical Modelling of 4 Bromo 5 Ethoxy N Ethyl 2 Nitroaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline. Calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. These calculations provide insights into the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and ethoxy groups, as well as the benzene (B151609) ring. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing nitro group.
From these orbital energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in quantifying the molecule's reactivity. For instance, a higher electrophilicity index points to a greater susceptibility towards nucleophilic attack. The analysis of these descriptors is vital for understanding the molecule's behavior in chemical reactions. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and based on typical values for similar compounds, as specific experimental or computational studies for this molecule are not publicly available.)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
| Electronegativity (χ) | 4.3 eV |
| Chemical Hardness (η) | 2.2 eV |
| Global Electrophilicity (ω) | 4.2 eV |
Conformational Analysis and Potential Energy Surface Mapping
The presence of flexible groups, such as the ethylamino and ethoxy substituents, allows this compound to exist in multiple conformations. A detailed conformational analysis is essential to identify the most stable geometry, which corresponds to the global minimum on the potential energy surface (PES).
This analysis is typically performed by systematically rotating the rotatable bonds, such as the C-N bond of the ethylamino group and the C-O bond of the ethoxy group, and calculating the energy at each step. This process, known as a Potential Energy Scan (PES), helps in mapping the energy landscape and identifying all low-energy conformers and the transition states that separate them. researchgate.net The relative energies of these conformers determine their population at a given temperature, with the most stable conformer being the most populated. The geometry of the most stable conformer is then used for subsequent calculations of other molecular properties.
Prediction and Validation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical vibrational spectrum (FT-IR and Raman) can be used to assign the observed experimental bands to specific vibrational modes of the molecule. mdpi.comresearchgate.net
Key vibrational modes for this molecule would include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic ring and the alkyl chains, C-N and C-O stretching, and the C-Br stretching. A comparison of the calculated and experimental spectra can confirm the molecular structure. Discrepancies between the two can often be resolved by scaling the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and based on typical values for similar compounds.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3400 |
| Asymmetric NO₂ Stretch | 1550 |
| Symmetric NO₂ Stretch | 1350 |
| C-Br Stretch | 650 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP surface is expected to show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and ethoxy groups, as well as the nitrogen atom of the amino group. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, particularly the one attached to the amino group, making them sites for nucleophilic attack. researchgate.netresearchgate.net The MEP surface thus provides a clear, qualitative picture of the molecule's reactive sites.
Reaction Mechanism Simulation and Transition State Determination
Computational chemistry can be employed to simulate potential reaction mechanisms involving this compound and to determine the structures and energies of the transition states. For example, the molecule could undergo nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile.
To study such a reaction, a reaction coordinate is defined, and the energy profile along this coordinate is calculated. This allows for the identification of the transition state, which is the highest energy point along the reaction path. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By locating the transition state, its geometry and electronic structure can be analyzed to gain a deeper understanding of the reaction mechanism.
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the supramolecular structure and crystal packing of this compound. The molecule has several functional groups capable of participating in such interactions. The amino group can act as a hydrogen bond donor, while the nitro and ethoxy groups can act as hydrogen bond acceptors. The bromine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking interactions.
Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. scielo.org.mx Hirshfeld surface analysis maps various properties onto the surface, highlighting the regions involved in intermolecular contacts. NCI plots provide a graphical representation of the regions of space where non-covalent interactions are significant. In the crystal structure of the related compound 2-Bromo-4-nitroaniline (B50497), intramolecular N-H···Br and intermolecular N-H···N and N-H···O hydrogen bonds are observed, suggesting that similar interactions could be important for this compound. nih.govnih.gov
Derivatization Chemistry and Exploration of Novel Analogs Based on the 4 Bromo 5 Ethoxy N Ethyl 2 Nitroaniline Scaffold
Design and Synthesis of Derivatives via Modification of Bromo, Ethoxy, and N-ethyl Groups
The functional groups of 4-bromo-5-ethoxy-N-ethyl-2-nitroaniline offer multiple avenues for derivatization, allowing for the systematic modification of its properties.
The bromine atom is a key site for modification, primarily through cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a powerful tool for forming carbon-carbon bonds. By reacting the bromo-substituted aniline (B41778) with various boronic acids or esters, a wide array of aryl or alkyl groups can be introduced at this position. researchgate.netnih.govua.es For instance, coupling with phenylboronic acid would yield a biphenyl (B1667301) derivative, while using heteroaryl boronic acids could introduce rings such as pyridine (B92270) or thiophene. The choice of palladium catalyst and ligand is crucial for achieving high yields, with bulky phosphine (B1218219) ligands often being effective for such transformations. nih.govnih.gov Similarly, the Buchwald-Hartwig amination offers a route to replace the bromine atom with a variety of nitrogen-containing functional groups. nih.govwikipedia.orglibretexts.orgelsevierpure.comacsgcipr.org This reaction could be used to introduce primary or secondary amines, anilines, or even amides, significantly expanding the structural diversity of the resulting analogs.
The ethoxy group, an ether linkage, can be a target for cleavage to reveal a hydroxyl group. This transformation is typically achieved using strong acids like hydrobromic acid or boron tribromide. The resulting phenol (B47542) can then be further functionalized, for example, through esterification or etherification with different alkyl or aryl groups.
The N-ethyl group can also be modified. While direct modification is less common, dealkylation is a possibility under certain conditions. More synthetically useful would be the variation of this group during the initial synthesis of the aniline scaffold, allowing for the introduction of a wide range of N-alkyl or N-aryl substituents to study their influence on the compound's properties.
Strategies for Annulation and Heterocyclic Ring Formation
The substituted aniline core of this compound is a valuable precursor for the synthesis of various heterocyclic systems through annulation reactions, which involve the formation of a new ring fused to the existing benzene (B151609) ring.
One prominent strategy involves the reduction of the nitro group to an amine. This transformation is readily accomplished using a variety of reducing agents, such as tin(II) chloride, sodium dithionite (B78146), or catalytic hydrogenation. The resulting ortho-phenylenediamine derivative, with two adjacent amino groups (one being the original N-ethylamino group and the other from the reduced nitro group), is a versatile intermediate for constructing five- and six-membered nitrogen-containing heterocycles. For example, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. chemicalbook.com Treatment with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, would yield quinoxalines.
Furthermore, the bromine atom can participate in intramolecular cyclization reactions. For instance, if a suitable nucleophilic group is introduced at the ortho position to the bromine (via modification of the N-ethyl group, for example), an intramolecular cyclization could be triggered, potentially leading to the formation of fused ring systems. Annulation reactions involving nitroalkenes have also been reported as a versatile method for constructing five-membered nitrogen heterocycles. chim.it
Structure-Property Relationship Studies for Non-Biological Applications (e.g., optical, electronic properties)
The electronic asymmetry of the this compound scaffold, with its electron-donating ethoxy and N-ethylamino groups and electron-withdrawing nitro group, suggests its potential for interesting optical and electronic properties. Such "push-pull" systems are known to exhibit significant nonlinear optical (NLO) activity. rsc.orgacs.orgarxiv.orgncl.res.inillinois.edunih.gov
The NLO properties of organic molecules are related to their ability to interact with intense light, leading to phenomena such as second-harmonic generation. In push-pull systems, the charge transfer from the donor to the acceptor part of the molecule upon excitation is a key factor influencing the hyperpolarizability, a measure of the NLO response. rsc.org By systematically modifying the donor and acceptor strengths through derivatization, the NLO properties can be fine-tuned. For example, replacing the bromine atom with stronger electron-donating or -withdrawing groups via Suzuki coupling would directly impact the charge-transfer characteristics and, consequently, the NLO response. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict how these structural modifications will affect the molecular orbitals and the resulting optical properties. acs.org
The electronic properties of derivatives can also be tailored. The introduction of different substituents can alter the HOMO and LUMO energy levels, thereby changing the absorption and emission spectra of the molecules. This makes them potential candidates for use as dyes or in organic electronic devices. unb.caanjs.edu.iqyoutube.comwpmucdn.com For instance, extending the π-conjugation by introducing aromatic rings at the bromo position would likely lead to a red-shift in the absorption spectrum.
Polymerization or Oligomerization Potential of the Compound and its Derivatives
The aniline functionality in this compound and its derivatives suggests a potential for polymerization to form conductive or electroactive materials. Polyaniline and its derivatives are a well-known class of conducting polymers with a wide range of applications. rsc.orgresearchgate.netnih.govrsc.orgacs.org
The polymerization of anilines can be achieved through chemical or electrochemical methods. Chemical oxidative polymerization typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. rsc.org The substituents on the aniline ring will significantly influence the polymerization process and the properties of the resulting polymer. The ethoxy and N-ethyl groups would likely increase the solubility of the polymer in organic solvents, which is a common challenge with unsubstituted polyaniline. rsc.orgrsc.org
The bromine atom offers a handle for post-polymerization modification. Alternatively, derivatives where the bromine has been replaced by a polymerizable group, such as a vinyl or acetylene (B1199291) group, could be synthesized and then polymerized through methods like free-radical or transition-metal-catalyzed polymerization.
Furthermore, the synthesis of well-defined oligomers with specific numbers of repeating units is also a possibility. These oligomers can serve as model compounds to understand the structure-property relationships of the corresponding polymers. The study of such polymers and oligomers could lead to materials with interesting electrical and optical properties for applications in sensors, electronic devices, and coatings. rsc.orgresearchgate.net
Potential Applications in Material Science and Organic Optoelectronics
Role as an Advanced Organic Building Block for Functional Materials
4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is primarily recognized as a valuable intermediate or building block in organic synthesis. The presence of multiple, reactive functional groups on the aniline (B41778) ring allows for a wide range of chemical modifications.
Versatile Reactivity: The nitro group can be reduced to an amine, providing a site for further derivatization, such as amide or imine formation. The bromine atom acts as a leaving group, enabling nucleophilic aromatic substitution reactions or participation in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to build more complex, conjugated systems. sigmaaldrich.com These reactions are fundamental in synthesizing larger molecules with tailored electronic and photophysical properties for material science.
Precursor for Complex Molecules: Its role as a building block is crucial for creating larger, functional organic molecules. Nitro compounds and their derivatives are pivotal in organic synthesis for constructing new molecular frameworks due to the diverse reactivity of the nitro group. researchgate.net The strong electron-withdrawing nature of the nitro group facilitates reactions and it can also serve as a good leaving group, allowing for transformation into a variety of other functional groups. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1280786-88-0 |
| Molecular Formula | C10H13BrN2O3 |
| Molecular Weight | 289.13 g/mol |
| Appearance | Not specified (Typically yellow to orange for nitroanilines) |
| Purity | >97% |
This interactive table provides a summary of the key physicochemical properties of the compound.
Exploration in Dye and Pigment Chemistry and Color Properties
Substituted nitroanilines are foundational intermediates in the synthesis of azo dyes, which constitute a large class of commercial colorants. 2,6-dibromo-4-nitroaniline, a related compound, is explicitly mentioned as an important intermediate for producing azo disperse dyes. rsc.orgmdpi.com This strongly suggests that this compound is a candidate for similar applications.
Azo Dye Synthesis: The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. The resulting azo compounds (containing an N=N bond) are highly colored. researchgate.net The amino group on this compound (after potential de-ethylation or use as is) can be diazotized to form a diazonium salt, which can then be reacted with various coupling partners to produce a wide palette of colors.
Modulation of Color: The final color and properties of the dye are heavily influenced by the substituents on the aromatic rings. The combination of the electron-donating ethoxy group and the electron-withdrawing nitro and bromo groups in the target molecule would likely result in dyes with significant intramolecular charge transfer, leading to deep and intense colors. Research on disperse dyes derived from bromoaniline derivatives has shown that such compounds can yield excellent color fastness on polyester (B1180765) fabrics. researchgate.net For instance, the synthesis of dyes from p-nitroaniline has yielded colors like light brown and plumb purple with very good to excellent fastness properties. researchgate.net
Potential in Organic Semiconductor and Photoelectric Materials
The "push-pull" nature of substituted nitroanilines makes them promising candidates for nonlinear optical (NLO) materials and organic semiconductors. The nitro group is a powerful electron-withdrawing group that has been explored in n-type organic semiconductors. rsc.org
Nonlinear Optical (NLO) Properties: A study on the related compound, 2-bromo-4-nitroaniline (B50497), confirmed its potential for NLO and optoelectronic applications. researchgate.net Single crystals of 2-bromo-4-nitroaniline were found to have a high second harmonic generation (SHG) efficiency, which is a key characteristic of NLO materials used in laser technology and optical communications. The presence of a strong electron-withdrawing nitro group in N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline has been shown to influence its photo-reactivity. nih.gov
Organic Semiconductors: While direct studies on this compound are not available, research on oligoanilines substituted with nitro groups indicates they exhibit the lowest energy gaps among various substituted anilines, making them encouraging materials for semiconducting applications. sigmaaldrich.com The introduction of electron-accepting groups like the nitro group tends to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, which is a desirable trait for creating n-type organic semiconductors. sigmaaldrich.comrsc.org The specific substituents on this compound would further tune these energy levels and influence charge transport properties.
Table 2: Comparison of Related Nitroaniline Derivatives in Optoelectronics
| Compound | Application/Finding | Reference |
|---|---|---|
| 2-Bromo-4-nitroaniline | Developed as a non-centrosymmetric single crystal with NLO properties, suitable for optoelectronics. | researchgate.net |
| Nitro-substituted Oligoanilines | Theoretical calculations show a lowering of LUMO energy, making them promising for semiconductor applications. | sigmaaldrich.com |
| Nitrofluorenones | Demonstrated n-type semiconducting behavior with excellent air stability. | rsc.org |
This interactive table compares the applications and findings for compounds structurally related to the subject of this article.
Integration into Supramolecular Assemblies for Material Fabrication
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to create well-ordered, functional architectures. The presence of a bromine atom in this compound makes it a candidate for forming halogen bonds.
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic site (the acceptor). novachemistry.com This interaction is increasingly used in crystal engineering and the design of functional materials like liquid crystals and conducting materials. novachemistry.com The bromine atom in the target molecule, influenced by the electron-withdrawing nitro group, could act as a halogen bond donor.
Crystal Engineering: In the solid state, the interplay of halogen bonds, hydrogen bonds (involving the N-H group and nitro-oxygens), and π-π stacking interactions could direct the self-assembly of this compound molecules into specific, ordered structures. ambeed.com For example, the crystal structure of 2-bromo-4-nitroaniline shows that molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds. The ability to control the packing of molecules in the solid state is critical for tuning the bulk properties of materials, including their electronic and optical characteristics.
Future Research Directions and Emerging Methodological Advancements
Unexplored Synthetic Routes and Novel Synthetic Transformations
The synthesis of highly substituted anilines like 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline often relies on classical multi-step sequences. Typically, these involve electrophilic aromatic substitution, such as the nitration of a pre-functionalized aniline (B41778) or acetanilide (B955) derivative, followed by functional group interconversion. magritek.comprepchem.com For instance, a plausible route could involve the nitration of an appropriately substituted acetanilide, a common strategy for directing the nitro group, followed by hydrolysis. magritek.com However, these traditional methods can suffer from issues with regioselectivity, harsh reaction conditions (e.g., use of strong acids), and the generation of significant waste. google.comgoogle.com
Future research should focus on developing more efficient and elegant synthetic strategies. Unexplored avenues include:
Late-Stage Functionalization: Introducing key functional groups, such as the bromo or nitro group, at a later stage of the synthesis could provide more convergent and flexible routes to a variety of derivatives. This contrasts with traditional linear syntheses where the aromatic core is built up sequentially.
Modern Cross-Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, could offer alternative and milder pathways for constructing the C-N or C-C bonds in the molecule and its analogues. nih.gov
Direct C-H Amination/Nitration: Investigating advanced methods for direct C-H functionalization would represent a significant leap in synthetic efficiency. While challenging on electron-deficient or sterically hindered rings, successful C-H activation strategies would dramatically shorten synthetic sequences. A patent describes a method for nitrating substituted anilines using a nitrite (B80452) salt and an oxidizing agent under milder conditions than traditional methods, avoiding strong acids. google.com
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Substituted Nitroanilines
| Synthetic Strategy | Advantages | Potential Challenges for this compound |
|---|---|---|
| Classical Nitration of Acetanilides magritek.comprepchem.com | Well-established; starting materials often available. | Multiple steps; harsh acidic conditions; potential for side products and isomers. |
| Nucleophilic Aromatic Substitution rsc.org | Can be effective for installing amine or ethoxy groups. | Requires highly activated substrates; may lack regioselectivity. |
| Modern Cross-Coupling Methods nih.gov | High functional group tolerance; mild reaction conditions. | Catalyst cost and sensitivity; optimization required for sterically hindered substrates. |
| Direct C-H Functionalization google.com | Maximizes atom economy; reduces step count. | Control of regioselectivity is difficult on a polysubstituted ring; catalyst development is ongoing. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous reactions, such as nitration. ewadirect.com Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages in safety and control over such processes. ewadirect.combeilstein-journals.org
Future work should explore the translation of the synthesis of this compound to a continuous flow platform. Key areas of focus would include:
Enhanced Safety: Flow reactors possess a small reaction volume and a high surface-area-to-volume ratio, allowing for superior temperature control and rapid heat dissipation, which is critical for managing exothermic nitration reactions. ewadirect.com
Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher yields and reduced formation of impurities compared to batch processing. beilstein-journals.org
Multi-Step Telescoped Synthesis: An entire multi-step synthesis, from the initial precursor to the final product, could be "telescoped" into a single, continuous flow process. This would involve integrating sequential reaction coils and in-line purification steps, such as liquid-liquid extraction or packed-bed scavenger columns. acs.org For example, a flow process could be designed for the reduction of the nitro group to an amine using a packed-bed reactor with a palladium catalyst, a transformation that has been shown to be highly efficient in flow systems. nih.govresearchgate.net
Automated synthesis platforms, coupled with flow reactors, could enable the rapid generation of a library of derivatives for structure-activity relationship studies, particularly for screening advanced material properties.
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize complex multi-step syntheses, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in situ spectroscopic techniques allow for real-time monitoring of a reaction as it occurs, without the need for sampling. youtube.com
For the synthesis of this compound, the following techniques could be implemented:
In situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track the consumption of reactants and the formation of products by monitoring characteristic peaks. For example, the disappearance of an N-H stretch from a precursor and the appearance of bands associated with the nitro group (typically around 1530-1485 cm⁻¹ and 1355-1345 cm⁻¹) could be monitored during a nitration step. researchgate.net Surface-enhanced Raman spectroscopy (SERS) could be particularly useful for monitoring reactions at very low concentrations. researchgate.net
In situ NMR Spectroscopy: Provides detailed structural information about all species in the reaction mixture, making it invaluable for identifying transient intermediates and unexpected byproducts.
Coupling these in situ monitoring tools with flow reactors would provide a powerful platform for rapid reaction optimization, leading to a deeper mechanistic understanding and more robust manufacturing processes. rsc.org
Predictive Modeling for Rational Design of Derivatives
Computational chemistry and predictive modeling are indispensable tools for the rational design of new molecules with tailored properties, thereby saving significant time and resources in the lab. nih.gov For this compound, predictive modeling can guide the synthesis of derivatives with enhanced characteristics.
Future research in this area should involve:
Density Functional Theory (DFT) Calculations: DFT methods can be used to predict a wide range of molecular properties, including geometric structures, electronic properties (HOMO/LUMO energies), and spectral data. researchgate.net These calculations can help rationalize the reactivity of the molecule and predict how modifications to the substituent groups will affect its properties.
Quantitative Structure-Property Relationship (QSPR) Models: By building a computational model based on a library of known compounds, QSPR can predict the properties of novel, unsynthesized derivatives. nih.gov This approach would be particularly valuable for designing derivatives with optimized non-linear optical (NLO) responses.
Modeling Reaction Pathways: Computational tools can be used to model transition states and reaction energies, providing insight into reaction mechanisms and helping to predict the regioselectivity of synthetic transformations.
Table 2: Predicted Properties for Hypothetical Derivatives using Computational Models
| Derivative Modification | Predicted Impact on HOMO-LUMO Gap | Predicted Impact on Dipole Moment | Rationale for Investigation |
|---|---|---|---|
| Replace -ethyl with -CF3 | Increase | Decrease | Modulate electron-donating strength for NLO tuning. |
| Replace -ethoxy with -thioethoxy | Decrease | Increase | Explore impact of heavier chalcogens on electronic properties. |
| Add a second nitro group | Decrease significantly | Increase significantly | Design of high-energy materials or strong NLO chromophores. |
Note: This table represents hypothetical trends that would need to be validated by specific computational studies (e.g., DFT).
Exploration of Advanced Non-Linear Optical Properties (if applicable)
The molecular structure of this compound, featuring a π-conjugated system with strong electron-donating (-NHR, -OR) and electron-withdrawing (-NO₂, -Br) groups, makes it a prime candidate for applications in non-linear optics (NLO). ripublication.cominoe.ro Organic molecules with large hyperpolarizabilities are sought after for technologies like optical switching and frequency conversion. researchgate.net
While this specific compound has not been characterized for NLO properties, related nitroaniline derivatives are well-known NLO materials. ripublication.comresearchgate.net Future research should rigorously explore this potential:
Second Harmonic Generation (SHG): The Kurtz-Perry powder technique is a standard method for screening new materials for SHG efficiency, a key second-order NLO property. ripublication.comresearchgate.net The SHG efficiency of 4-bromo-2-nitroaniline (B116644) has been reported to be 1.2 times that of urea, indicating that the presence of bromine can enhance this property. ripublication.com
Third-Order NLO Properties: Techniques like Z-scan can be used to measure third-order NLO properties, such as the non-linear refractive index and absorption coefficient, which are relevant for applications like optical power limiting. researchgate.net
Theoretical NLO Calculations: Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can calculate the first (β) and second (γ) hyperpolarizabilities, providing theoretical predictions of a molecule's NLO response. inoe.ronih.gov These calculations can guide the synthetic effort towards derivatives with maximized NLO activity.
The exploration of co-crystallization with other chromophores could also be a fruitful strategy to engineer materials with enhanced NLO properties by controlling the crystal packing and symmetry. inoe.ro
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-bromo-2-nitroaniline |
| Urea |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline, and how can reaction conditions be optimized to improve yield and purity?
Answer: The synthesis typically involves multi-step functionalization of aniline derivatives. A common approach starts with bromination and nitration of a substituted aniline precursor, followed by ethoxy and N-ethyl group introduction. For example, bromination of 5-ethoxy-N-ethyl-2-nitroaniline using Br₂ in acetic acid can yield the target compound. Optimization strategies include:
- Continuous flow reactors to enhance efficiency and control over temperature, concentration, and residence time, reducing side reactions .
- Purification via column chromatography or recrystallization to isolate the product from nitro- or bromo-containing byproducts.
- Monitoring reaction progress using TLC or HPLC to adjust stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (N-ethyl CH₃), δ 3.3–3.5 ppm (N-ethyl CH₂), and δ 4.0–4.2 ppm (ethoxy OCH₂). Aromatic protons appear as complex splitting patterns due to bromine and nitro substituents .
- ¹³C NMR : Peaks at ~155 ppm (nitro group) and ~70 ppm (ethoxy OCH₂) confirm functional groups .
- IR Spectroscopy : Strong absorption at ~1520 cm⁻¹ (N–O stretch of nitro) and ~1250 cm⁻¹ (C–O of ethoxy) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 315 (C₁₀H₁₂BrN₂O₃⁺) and fragments corresponding to bromine loss (~235 Da) .
Advanced Research Questions
Q. How do the electron-withdrawing (nitro) and electron-donating (ethoxy, N-ethyl) substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
Answer:
- The nitro group (-NO₂) deactivates the ring and directs incoming electrophiles to the meta position relative to itself.
- The ethoxy group (-OCH₂CH₃) activates the ring via resonance, favoring para substitution.
- The N-ethyl group (-NHCH₂CH₃) is weakly activating, with steric effects limiting substitution near the amine.
To resolve competing directing effects, computational modeling (DFT) can predict the dominant pathway. Experimental validation involves nitration or sulfonation to identify the most reactive position .
Q. What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies, given its structural complexity?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and volatility.
- Slow Evaporation : Gradual solvent removal promotes ordered crystal lattice formation.
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize molecular packing.
- Low-Temperature Crystallography : Reduces thermal motion, improving resolution for heavy atoms like bromine .
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
Answer:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, concentration ranges).
- Metabolite Profiling : Use LC-MS to identify degradation products that may influence activity .
- SAR Analysis : Compare substituent effects across analogs (e.g., replacing ethoxy with methoxy) to isolate structural determinants of bioactivity .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- DFT Calculations : Optimize geometry to evaluate C–Br bond dissociation energy and charge distribution.
- Docking Studies : Simulate interactions with palladium catalysts to identify steric/electronic barriers.
- Hammett Plots : Correlate substituent effects (σ values) with reaction rates to predict feasibility .
Notes
- Methodological Rigor : Answers integrate experimental and computational approaches to address both reproducibility and mechanistic depth.
- Advanced Tools : Techniques like DFT, LC-MS, and crystallography are emphasized for hypothesis-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
